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Introduction

CD19, a 95 kDa transmembrane glycoprotein, is a definitive biomarker for B-lymphocytes.[1][2]
It is expressed throughout B-cell development, from the pro-B cell stage until terminal
differentiation into plasma cells, although its expression can be downregulated in the final
plasma cell stage.[1][2] CD19 plays a crucial role as a co-receptor for the B-cell receptor
(BCR), modulating B-cell signaling and activation.[3] Its consistent expression on normal and
malignant B-cells makes it an invaluable target for diagnostics and immunotherapies, such as
CAR-T cell therapy and monoclonal antibody treatments for B-cell malignancies like acute
lymphoblastic leukemia (ALL) and B-cell lymphomas.[2][3][4] Flow cytometry is a powerful
technique for the qualitative and quantitative assessment of CD19 expression on individual
cells, providing critical data for clinical and research applications.[5][6]

Principle of Detection

Flow cytometry allows for the rapid analysis of single cells as they pass through a laser beam.
[1] For CD19 detection, cells are incubated with a fluorochrome-conjugated monoclonal
antibody specific to the CD19 antigen. As the stained cells pass through the laser, the
fluorochrome is excited and emits light at a specific wavelength. Detectors in the flow cytometer
capture this emitted light, allowing for the identification and quantification of CD19-positive
cells.[7] Multi-color flow cytometry can be employed by using a panel of antibodies to
simultaneously identify specific B-cell subsets based on the differential expression of CD19 and
other cell surface markers.[8]
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Quantitative Analysis of CD19 Expression

The level of CD19 expression can be quantified in terms of Antibodies Bound Per Cell (ABC).
This quantitative data is crucial for assessing therapeutic targets and monitoring disease.
Studies have established reference values for CD19 ABC on peripheral blood mononuclear
cells (PBMCs).

Mean CD19 ABC (Flow

PBMC Source 95% Confidence Range
Cytometry)

Manufacturer A 7,700 4,700 - 11,300

Manufacturer B 10,900 7,400 - 14,900

Manufacturer C 14,000 7,200 - 22,000

(Data sourced from a study
establishing CD19 B-cell
reference control materials.
ABC values were determined
using a combined uncertainty
analysis from two flow
cytometry-based quantification
methods.)[5][9]

Experimental Workflow Diagram
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Caption: Experimental workflow for CD19 expression analysis by flow cytometry.
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Detailed Experimental Protocols

This section provides two standard protocols for staining human peripheral blood samples for
CD19 expression analysis.

A. Reagents and Materials
e Specimen: Human whole blood collected in EDTA tubes or isolated PBMCs.[7]

o Antibodies: Fluorochrome-conjugated anti-human CD19 antibody (e.g., clone SJ25C1,
HIB19).[1][10] Isotype control corresponding to the CD19 antibody.

» Buffers:
o Phosphate-Buffered Saline (PBS).
o Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide).[1]
o 1X Red Blood Cell (RBC) Lysis Buffer.[1]

e Supplies:

o

12x75 mm flow cytometry tubes.[1]

o

Micropipettes and tips.

[¢]

Centrifuge.

Vortex mixer.

[¢]

o

Flow cytometer.
B. Protocol 1: Lysed Whole Blood Staining
This method is rapid and suitable for routine analysis.

 Aliquot Blood: Add 100 pL of well-mixed, anticoagulated whole blood to the bottom of a flow
cytometry tube.[7]
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e Add Antibody: Add the pre-titrated optimal volume of fluorochrome-conjugated anti-CD19
antibody. In a separate tube, add the corresponding isotype control for a negative control.[7]

 Incubate: Vortex gently and incubate for 15-30 minutes at room temperature (20-25°C) or 30-
60 minutes at 2-8°C, protected from light.[1][7]

e Lyse RBCs: Add 2 mL of 1X RBC Lysis Buffer to each tube.[1]

 Incubate for Lysis: Vortex immediately and incubate for 10 minutes at room temperature in
the dark. Do not exceed 15 minutes.[1]

o Centrifuge: Centrifuge the tubes at 300-400 x g for 5 minutes at room temperature.[1]

e Wash: Decant the supernatant and add 2 mL of Flow Cytometry Staining Buffer. Centrifuge
again at 300-400 x g for 5 minutes.[1]

e Resuspend: Decant the supernatant and resuspend the cell pellet in 0.5 - 1 mL of Flow
Cytometry Staining Buffer.[1]

e Acquire Data: The sample is now ready for analysis on a flow cytometer. Keep samples at 2-
8°C in the dark until acquisition, preferably within 24 hours.[7]

C. Protocol 2: PBMC Staining
This method is used when a purified lymphocyte population is required.

o Prepare Cells: Isolate PBMCs from whole blood using density gradient centrifugation (e.g.,
Ficoll-Paque). Wash the cells and resuspend them in cold Flow Cytometry Staining Buffer.
Adjust the cell concentration to 1-2 x 107 cells/mL.[7]

 Aliquot Cells: Add 50 pL of the cell suspension (approximately 1 x 10° cells) to a flow
cytometry tube.[7]

e Add Antibody: Add the pre-titrated volume of anti-CD19 antibody and the isotype control to
their respective tubes.

 Incubate: Vortex gently and incubate for 20-30 minutes in an ice bath or at 4°C, protected
from light.[7]
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e Wash: Add 2 mL of cold Flow Cytometry Staining Buffer and centrifuge at 250-400 x g for 5
minutes at 2-8°C.[7]

» Resuspend: Decant the supernatant, leaving a small residual volume. Resuspend the cell
pellet in 0.5 mL of Flow Cytometry Staining Buffer.[7]

e Acquire Data: Proceed with flow cytometry analysis.
D. Data Analysis and Gating Strategy

e Instrument Setup: Use a calibrated flow cytometer. Set up fluorescence compensation to
correct for spectral overlap between fluorochromes if performing multi-color analysis.

o Gating:

o Singlet Gate: Gate on single cells using Forward Scatter-Area (FSC-A) vs. Forward
Scatter-Height (FSC-H) to exclude cell doublets and aggregates.[8]

o Live Cell Gate: If using a viability dye, gate on the live (dye-negative) population.

o Lymphocyte Gate: Gate on the lymphocyte population based on their characteristic
Forward Scatter (FSC) and Side Scatter (SSC) properties.[8]

o CD19+ Gate: From the lymphocyte gate, create a histogram or dot plot to visualize CD19
fluorescence. Set a gate on the CD19-positive population based on the isotype control or
an unstained sample.[8]

CD19 Signaling Pathway

CD19 functions as a critical co-receptor that enhances signaling through the B-cell receptor
(BCR). Upon antigen binding to the BCR, CD19 is phosphorylated, which initiates a
downstream signaling cascade involving the recruitment and activation of phosphoinositide 3-
kinase (P13K) and subsequently, Protein Kinase B (Akt).[3] This signaling pathway is vital for B-
cell activation, proliferation, and differentiation.[1]
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Caption: Simplified CD19 co-receptor signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b10855505?utm_src=pdf-custom-synthesis
http://tools.thermofisher.com/content/sfs/manuals/32289-01-en-9012-0198.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3520838/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3520838/
https://en.wikipedia.org/wiki/CD19
https://pmc.ncbi.nlm.nih.gov/articles/PMC8919057/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8919057/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7978366/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7978366/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11920814/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11920814/
https://www.bdbiosciences.com/content/dam/bdb/product_assets/product_pdf/singcolorpureantibody/pe/pdf_0/23-3304.pdf
https://www.bio-techne.com/resources/blogs/how-to-identify-b-cell-subsets-using-flow-cytometry
https://www.bio-techne.com/resources/blogs/how-to-identify-b-cell-subsets-using-flow-cytometry
https://www.nist.gov/publications/cd19-expression-analysis-using-two-flow-cytometric-quantitative-schemes-approach
https://www.nist.gov/publications/cd19-expression-analysis-using-two-flow-cytometric-quantitative-schemes-approach
https://www.bio-rad-antibodies.com/cd19-marker-antibody.html
https://www.benchchem.com/product/b10855505#flow-cytometry-protocol-for-cd19-expression-on-target-cells
https://www.benchchem.com/product/b10855505#flow-cytometry-protocol-for-cd19-expression-on-target-cells
https://www.benchchem.com/product/b10855505#flow-cytometry-protocol-for-cd19-expression-on-target-cells
https://www.benchchem.com/product/b10855505#flow-cytometry-protocol-for-cd19-expression-on-target-cells
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10855505?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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